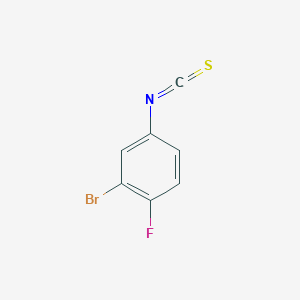

3-Bromo-4-fluorophenyl isothiocyanate

Description

BenchChem offers high-quality 3-Bromo-4-fluorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSZCFBECRGGJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375595 | |

| Record name | 3-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710351-24-9 | |

| Record name | 3-Bromo-4-fluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-fluorophenyl Isothiocyanate for Advanced Research and Drug Development

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4-fluorophenyl isothiocyanate, a versatile reagent with significant applications in medicinal chemistry and materials science. This document elucidates its fundamental physicochemical properties, established synthetic routes, and characteristic reactivity. A primary focus is placed on its utility as a building block in the design and synthesis of novel therapeutic agents, supported by a detailed experimental protocol for the preparation of thiourea derivatives. Safety protocols and a summary of its spectral data are also included to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction and Significance

3-Bromo-4-fluorophenyl isothiocyanate (CAS No. 710351-24-9) is an aromatic isothiocyanate distinguished by the presence of both bromine and fluorine atoms on the phenyl ring.[1][2] This unique substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and the pharmacological profiles of its derivatives. The isothiocyanate functional group (-N=C=S) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols.[3] This reactivity is the cornerstone of its utility in constructing a diverse array of heterocyclic and acyclic compounds with significant biological activities. In the realm of drug discovery, the bromo- and fluoro-substituents can enhance binding affinities to biological targets, improve metabolic stability, and modulate pharmacokinetic properties.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-4-fluorophenyl isothiocyanate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 710351-24-9 | [2] |

| Molecular Formula | C₇H₃BrFNS | [2] |

| Molecular Weight | 232.07 g/mol | [2] |

| Appearance | Faint yellow liquid or fused solid | [1] |

| Boiling Point | Not explicitly documented, but related compounds have high boiling points. | |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and toluene. |

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable synthesis of 3-Bromo-4-fluorophenyl isothiocyanate involves the reaction of its corresponding aniline precursor, 3-bromo-4-fluoroaniline, with a thiocarbonyl transfer reagent.[1] Thiophosgene (CSCl₂) is a commonly employed reagent for this transformation.

The reaction mechanism proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a mild base like triethylamine or sodium bicarbonate, to yield the isothiocyanate product. The use of a biphasic system (e.g., dichloromethane/water) can aid in sequestering the HCl byproduct and simplifying the workup.[1]

Below is a conceptual workflow for the synthesis of 3-Bromo-4-fluorophenyl isothiocyanate.

Caption: General scheme for thiourea synthesis.

Experimental Protocol: Synthesis of a N,N'-disubstituted Thiourea

This protocol provides a detailed methodology for the synthesis of a thiourea derivative from 3-Bromo-4-fluorophenyl isothiocyanate and a generic primary amine.

Materials:

-

3-Bromo-4-fluorophenyl isothiocyanate

-

Primary amine (e.g., aniline or a substituted derivative)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or argon inert atmosphere setup

-

Thin Layer Chromatography (TLC) supplies

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of the primary amine in anhydrous DCM or THF.

-

Addition of Isothiocyanate: To the stirred solution of the amine at room temperature, add a solution of 1.05 equivalents of 3-Bromo-4-fluorophenyl isothiocyanate in the same anhydrous solvent dropwise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. This reaction is often complete within 1-4 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure thiourea derivative.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Self-Validation: The success of this protocol can be validated by the disappearance of the characteristic isothiocyanate peak in the IR spectrum (around 2000-2140 cm⁻¹) and the appearance of new signals corresponding to the thiourea product in the NMR spectra.

Safety and Handling

Substituted phenyl isothiocyanates should be handled with care in a well-ventilated fume hood. [4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors. Isothiocyanates can be lachrymators and may cause respiratory irritation. [4]* Skin Contact: Avoid skin contact, as these compounds can cause irritation and may be harmful if absorbed through the skin. [4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep containers tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Data Summary

The following is a summary of the expected spectroscopic data for 3-Bromo-4-fluorophenyl isothiocyanate based on its structure and data from analogous compounds. [1]

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals for the aromatic protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, fluoro, and isothiocyanate groups.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals, one for the isothiocyanate carbon (typically around 130-140 ppm) and six for the aromatic carbons (in the 110-170 ppm range). [1][6]* IR Spectroscopy: The most characteristic feature in the infrared spectrum is the strong, sharp absorption band for the N=C=S asymmetric stretching vibration, which typically appears in the range of 1990-2140 cm⁻¹. [1]* Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity) will be observed. The monoisotopic mass is approximately 230.91536 Da. [1]

References

- Server, S., et al. (2021).

-

Loba Chemie. (2018). PHENYL ISOTHIOCYNATE For Synthesis MSDS. Retrieved from [Link]

-

Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]

-

PubMed. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1][2][4]triazolo [4, 3-d] [1][4]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]

-

ResearchGate. (2013). New Syntheses of Aryl isothiocyanates. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

ChemRxiv. (2023). Synthesis of Aromatic Carbonyl Thiourea PI-28 Derivatives for the Development of Radicle Elongation Inhibitor of Parasitic Weeds. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenyl Isothiocyanate. Retrieved from [Link]

-

Biblioteka Nauki. (2019). Synthesis and characterization of thiourea. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Ombe Group. (2024). The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2020). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHENE-2-YL) PROP-2-EN-1 ONE. Retrieved from [Link]

Sources

- 1. Buy 3-Bromo-4-fluorophenyl isothiocyanate | 710351-24-9 [smolecule.com]

- 2. 710351-24-9 CAS MSDS (3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas | MDPI [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Bromo-4-fluorophenyl isothiocyanate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

3-Bromo-4-fluorophenyl isothiocyanate is a halogenated aromatic isothiocyanate that serves as a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic properties, conferred by the presence of both bromine and fluorine atoms on the phenyl ring, combined with the inherent reactivity of the isothiocyanate functional group, make it a strategic synthon for the development of novel therapeutic agents and agrochemicals. This guide provides a detailed examination of its physicochemical properties, common synthetic routes, and core reactivity. Furthermore, it offers field-proven insights into its application, a detailed experimental protocol for its use in forming thiourea derivatives, and comprehensive safety and handling guidelines to ensure its effective and safe utilization in a research environment.

Introduction: The Strategic Importance of Halogenated Aryl Isothiocyanates

In the landscape of medicinal chemistry and materials science, aryl isothiocyanates (Ar-N=C=S) are foundational intermediates. The isothiocyanate group is a powerful electrophile, readily undergoing addition reactions with a wide array of nucleophiles to form stable adducts like thioureas and thiocarbamates.[1] This reactivity is the cornerstone of its utility in constructing complex molecular scaffolds.[2]

The strategic incorporation of halogens onto the aromatic ring—in this case, bromine and fluorine—is a well-established strategy in drug design.[1]

-

Fluorine: Often introduced to block metabolic oxidation sites, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability and lipophilicity.

-

Bromine: Can serve as a "heavy atom" for X-ray crystallography, facilitate specific binding interactions (halogen bonding), and act as a synthetic handle for further cross-coupling reactions.

Therefore, 3-Bromo-4-fluorophenyl isothiocyanate is not merely a reagent but a sophisticated building block designed to impart specific, desirable pharmacokinetic and pharmacodynamic properties into target molecules.

Physicochemical and Structural Properties

The fundamental properties of 3-Bromo-4-fluorophenyl isothiocyanate are summarized below. A thorough understanding of these characteristics is paramount for its effective use in synthesis, including accurate reagent measurements and prediction of its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 232.07 g/mol | [3][4] |

| Molecular Formula | C₇H₃BrFNS | [3][4] |

| CAS Number | 710351-24-9 | [3][5] |

| Appearance | Faint yellow liquid or fused solid | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Br)N=C=S)F | |

| InChI Key | Not readily available in searches. |

Chemical Structure:

(Caption: The structure highlights the ortho-fluoro and meta-bromo substitution relative to the isothiocyanate group.)

Synthesis and Reaction Mechanism

Aryl isothiocyanates are typically synthesized from the corresponding primary anilines. While numerous methods exist, one of the most reliable and scalable approaches involves the in-situ formation and subsequent decomposition of a dithiocarbamate salt.[6][7] This method avoids the use of highly toxic and regulated reagents like thiophosgene.

The logical workflow for synthesizing 3-Bromo-4-fluorophenyl isothiocyanate from its precursor, 3-Bromo-4-fluoroaniline, is depicted below.

Caption: General synthesis pathway for aryl isothiocyanates.

Causality Behind Experimental Choices:

-

Starting Material: 3-Bromo-4-fluoroaniline is the logical precursor, providing the core aromatic structure.

-

Thiocarbonyl Source: Carbon disulfide is an inexpensive and effective "C=S" source. The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which facilitates the deprotonation of the amine and formation of the nucleophilic dithiocarbamate salt.[7]

-

Desulfurization Agent: Tosyl chloride is chosen as an example of a mild and efficient desulfurizing agent. It activates the dithiocarbamate salt, facilitating the elimination of a sulfur atom and the formation of the stable isothiocyanate N=C=S bond. This avoids harsher reagents that could lead to side reactions on the halogenated ring.[7]

Chemical Reactivity and Core Applications

The synthetic utility of 3-Bromo-4-fluorophenyl isothiocyanate is dominated by the electrophilic character of its central carbon atom. This atom is highly susceptible to attack by nucleophiles, making the compound an ideal precursor for a variety of important molecular classes.

Caption: Core reactivity of 3-Bromo-4-fluorophenyl isothiocyanate.

Field-Proven Insights:

-

Synthesis of Thioureas: The reaction with primary or secondary amines is arguably the most common application, yielding substituted thioureas.[1] These motifs are prevalent in a vast range of biologically active molecules, including kinase inhibitors, antibacterial agents, and antiviral compounds.[8] The 3-bromo-4-fluorophenyl moiety can be strategically placed to interact with specific pockets in a protein active site.

-

Pharmaceutical Scaffolding: By using this reagent, a drug development professional can efficiently introduce the bromo-fluoro-phenyl group into a lead molecule. This allows for systematic investigation of how these halogens impact target engagement, cell permeability, and metabolic stability—key steps in the lead optimization process.[1]

-

Agrochemical Development: The same principles apply to the synthesis of novel pesticides and herbicides, where the thiourea linkage and halogenated ring can contribute to target specificity and environmental persistence.[1]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N'-(3-bromo-4-fluorophenyl)thiourea

This protocol provides a self-validating workflow for a representative reaction. The successful formation of the product can be easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.

Objective: To synthesize a disubstituted thiourea via nucleophilic addition of an aniline to 3-Bromo-4-fluorophenyl isothiocyanate.

Reagents & Equipment:

-

3-Bromo-4-fluorophenyl isothiocyanate (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Condenser (if heating)

-

TLC plates (Silica gel 60 F₂₅₄)

-

Hexane/Ethyl Acetate solvent system for TLC and column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Bromo-4-fluorophenyl isothiocyanate (1.0 eq) and dissolve it in anhydrous toluene (approx. 0.2 M concentration).

-

Nucleophile Addition: Add p-Anisidine (1.0 eq) to the solution. The addition can be done portion-wise at room temperature. Rationale: This reaction is often exothermic; slow addition helps control the temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes. The starting materials should be consumed as a new, typically less polar, product spot appears. The reaction is often complete within 2-8 hours. Self-Validation: A clear consumption of starting materials and the appearance of a single major product spot on TLC indicates a successful reaction.

-

Workup: Once the reaction is complete, if a precipitate has formed, it is likely the desired product. It can be collected by vacuum filtration and washed with cold hexane to remove any unreacted starting material. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) in the mass spectrum.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-fluorophenyl isothiocyanate was not found, the hazards can be reliably inferred from closely related compounds like 3-Bromophenyl isothiocyanate and the general reactivity of the isothiocyanate class.[9][10][11]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning |

| Skin Corrosion/Irritation | Category 2 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning |

| Respiratory Sensitization | Category 1 | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Resp.) | Warning |

Handling Protocols:

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[9][11] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[9][11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12]

-

The compound is likely moisture-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.[9]

-

Incompatibilities: Keep away from strong acids, strong bases, alcohols, amines, and oxidizing agents.[11][12]

Conclusion

3-Bromo-4-fluorophenyl isothiocyanate stands out as a strategic and multifunctional building block for chemical synthesis. Its defined structure provides a reliable platform for introducing a halogen-rich phenyl moiety into target molecules, while the reactive isothiocyanate handle offers a straightforward path to diverse chemical scaffolds. For researchers in drug discovery and agrochemical science, a comprehensive understanding of its properties, reactivity, and safe handling procedures is essential to fully leverage its potential in creating novel and impactful compounds.

References

-

SAFETY DATA SHEET - 3-Bromophenyl isothiocyanate. Fisher Scientific. [Link]

-

3-Bromophenyl Isothiocyanate | C7H4BrNS. PubChem, National Institutes of Health. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. Royal Society of Chemistry. [Link]

-

3-Fluorophenyl isothiocyanate | C7H4FNS. PubChem, National Institutes of Health. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Synthesis of Isothiocyanates: An Update. Molecules, MDPI. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

3-Bromophenyl isothiocyanate. NIST WebBook. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 710351-24-9 CAS MSDS (3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Bromo-4-fluorophenylisothiocyanate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4-fluorophenyl isothiocyanate: Properties, Reactivity, and Applications

This guide offers a comprehensive technical overview of 3-Bromo-4-fluorophenyl isothiocyanate, a versatile halogenated aromatic isothiocyanate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and handling of this compound, providing field-proven insights and validated protocols to support its application in advanced chemical synthesis.

Core Chemical Identity and Physical Properties

3-Bromo-4-fluorophenyl isothiocyanate (CAS No. 710351-24-9) is a substituted aromatic compound featuring a highly reactive isothiocyanate moiety.[1][2] The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic properties that influence its reactivity and make it a valuable intermediate in medicinal and materials chemistry.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Caption: Chemical structure of 3-Bromo-4-fluorophenyl isothiocyanate.

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 710351-24-9 | [1][2] |

| Molecular Formula | C₇H₃BrFNS | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Faint yellow liquid or fused solid | [1] |

| Purity | Typically available at ≥95% | [3] |

| HS Code | 2930909899 | [1] |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 3-Bromo-4-fluorophenyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, making it a cornerstone for constructing a variety of important chemical scaffolds.[4]

Core Reactivity:

-

Reactions with Amines: It readily reacts with primary and secondary amines to form substituted thiourea derivatives. This is one of the most common and powerful applications of isothiocyanates, as the thiourea linkage is a key pharmacophore in numerous biologically active molecules.[4][5]

-

Reactions with Alcohols and Thiols: It can react with alcohols to yield thiocarbamates and with thiols to form dithiocarbamates, further expanding its synthetic versatility.[4]

-

Cyclization Reactions: The isothiocyanate group can participate in both intramolecular and intermolecular cyclization reactions, providing pathways to synthesize nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in drug candidates.[4]

The electron-withdrawing effects of the fluorine and bromine atoms on the phenyl ring modulate the electrophilicity of the isothiocyanate carbon, influencing reaction kinetics compared to non-halogenated analogues.

dot graph "Reactivity_Profile" { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: General reactivity of isothiocyanates with common nucleophiles.

Synthesis and Purification Protocols

The synthesis of aryl isothiocyanates is a well-established field in organic chemistry.[6][7] A common and reliable method involves the conversion of the corresponding primary amine (3-Bromo-4-fluoroaniline) using a thiocarbonyl transfer reagent. The protocol described below is a representative, self-validating system based on the widely used carbon disulfide method.[8]

Experimental Protocol: Synthesis from 3-Bromo-4-fluoroaniline

This two-step, one-pot protocol involves the in-situ formation of a dithiocarbamate salt, followed by decomposition to the final isothiocyanate product.

Materials:

-

3-Bromo-4-fluoroaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (TEA) or similar base

-

Tosyl Chloride (TsCl) or similar desulfurization agent

-

Dichloromethane (DCM) or suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-Bromo-4-fluoroaniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane.

-

Formation of Dithiocarbamate: Cool the mixture to 0°C in an ice bath. Add carbon disulfide (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C. Stir the resulting slurry at 0°C for an additional 2 hours. Causality Note: The base (TEA) deprotonates the aniline, which then acts as a nucleophile attacking the carbon disulfide to form the dithiocarbamate salt intermediate.

-

Desulfurization: While maintaining the temperature at 0°C, add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Causality Note: Tosyl chloride acts as a desulfurizing agent, facilitating the elimination of the sulfur atom and the formation of the -N=C=S bond.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3-Bromo-4-fluorophenyl isothiocyanate.

dot graph "Synthesis_Workflow" { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Helvetica", color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} Caption: Workflow for the synthesis of 3-Bromo-4-fluorophenyl isothiocyanate.

Spectroscopic Characterization

Structural confirmation of 3-Bromo-4-fluorophenyl isothiocyanate is typically achieved using a combination of spectroscopic methods. The expected data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | The aromatic region (approx. 7.0-8.0 ppm) will show a complex multiplet pattern for the three protons on the phenyl ring. The coupling constants will be influenced by the positions of the bromine and fluorine substituents.[9] |

| ¹³C NMR | The spectrum will show 7 distinct carbon signals. The isothiocyanate carbon (-N=C =S) is expected to appear in the range of 130-140 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JC-F).[10][11] |

| IR Spectroscopy | A strong, characteristic, and broad absorption band is expected in the range of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[12][13] |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity will be observed, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[13] |

Applications in Drug Discovery and Chemical Synthesis

3-Bromo-4-fluorophenyl isothiocyanate is a valuable building block, primarily in the pharmaceutical and agrochemical industries.

-

Medicinal Chemistry: Its primary application is in the synthesis of thiourea-containing compounds, which are investigated for a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] The fluorophenyl and bromophenyl motifs can enhance metabolic stability and binding affinity to biological targets.[4] For example, similar isothiocyanates have been used to synthesize irreversible ligands for the dopamine transporter, highlighting their utility as molecular probes.[14]

-

Agrochemicals: The structural features of this compound are relevant for the development of novel pesticides and herbicides.[4]

-

Material Science: It can be used as an intermediate for creating specialized dyes, polymers, and other functional materials.[4]

Safety, Handling, and Storage

3-Bromo-4-fluorophenyl isothiocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Profile:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[15][16]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15][17]

-

Other Hazards: It is a lachrymator (a substance that causes tearing).[15][18]

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[19]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[16]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.[16]

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[16] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, alcohols, amines, and oxidizing agents.[16][17]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

References

-

PubChem. (n.d.). 3-Bromophenyl isothiocyanate. Retrieved from National Institutes of Health. [Link]

-

Gescher, A. (2026). The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. Retrieved from Gescher. [Link]

- Kim, D., & Park, S. B. (2023).

-

Shaik, F. P., & Jasinski, J. P. (2016). Synthesis of Isothiocyanates: An Update. Molecules. [Link]

- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Journal of Chemical, Biological and Physical Sciences.

-

Wallace, T. R., et al. (2002). Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]

-

PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved from National Institutes of Health. [Link]

-

NIST. (n.d.). 3-Bromophenyl isothiocyanate. Retrieved from NIST WebBook. [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

AccelaChem. (n.d.). 3-Bromo-4-cyanophenyl Isothiocyanate. Retrieved from AccelaChem. [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

Sources

- 1. 710351-24-9 CAS MSDS (3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE | 710351-24-9 [chemicalbook.com]

- 3. N/A,3-Bromo-4-cyanophenyl Isothiocyanate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. 3-Bromophenyl isothiocyanate [webbook.nist.gov]

- 14. Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-fluorophenyl isothiocyanate

This guide provides a comprehensive overview of the synthetic pathways to 3-Bromo-4-fluorophenyl isothiocyanate, a key intermediate in the development of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and characterization of this important compound.

Introduction: The Significance of 3-Bromo-4-fluorophenyl isothiocyanate

3-Bromo-4-fluorophenyl isothiocyanate is a versatile chemical building block. The isothiocyanate functional group (-N=C=S) is highly reactive and participates in a variety of chemical transformations, making it an invaluable synthon for the creation of complex organic molecules. Its derivatives have shown promise in various fields, including medicinal chemistry as potential therapeutic agents and in materials science. The presence of the bromo and fluoro substituents on the phenyl ring further allows for diverse downstream modifications, such as cross-coupling reactions, enhancing its utility in combinatorial chemistry and targeted synthesis.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of aryl isothiocyanates can be approached through several methods. Historically, the use of thiophosgene (CSCl₂) was prevalent. However, due to its extreme toxicity and hazardous nature, its application is now largely limited.[1][2] Modern synthetic chemistry has pivoted towards safer and more environmentally benign alternatives.

The most widely adopted contemporary strategy involves the in-situ formation of a dithiocarbamate salt from the corresponding primary amine, followed by decomposition to the isothiocyanate.[3][4] This two-step, one-pot approach offers high yields, mild reaction conditions, and avoids the use of highly toxic reagents.[5][6]

The Dithiocarbamate Pathway: A Safer and Efficient Route

This pathway commences with the reaction of the primary amine, 3-bromo-4-fluoroaniline, with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[4][7][8]

The choice of the desulfurizing agent is critical for the success of the reaction. A variety of reagents have been employed for this purpose, including:

-

Tosyl Chloride (TsCl): This is a highly effective and commonly used reagent for the decomposition of dithiocarbamate salts.[4][7][8] The reaction proceeds through the formation of a transient N-thiocarbamoyl tosylate, which readily eliminates p-toluenesulfonic acid to afford the isothiocyanate.

-

Other Desulfurizing Agents: Other reagents such as ethyl chloroformate, di-tert-butyl dicarbonate (Boc₂O), and various oxidizing agents have also been successfully utilized.[2]

The selection of the appropriate base and solvent system is also crucial for optimizing the reaction conditions and maximizing the yield of the desired product.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of 3-Bromo-4-fluorophenyl isothiocyanate via the dithiocarbamate pathway using tosyl chloride as the desulfurizing agent.

Synthesis of the Starting Material: 3-Bromo-4-fluoroaniline

The necessary starting material, 3-bromo-4-fluoroaniline, can be synthesized from commercially available precursors. A common route involves the bromination of 4-fluoroaniline.

One-Pot Synthesis of 3-Bromo-4-fluorophenyl isothiocyanate

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[7][8]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromo-4-fluoroaniline | 190.01 | 1.90 g | 10.0 |

| Carbon Disulfide (CS₂) | 76.14 | 0.91 mL (1.14 g) | 15.0 |

| Triethylamine (Et₃N) | 101.19 | 4.20 mL (3.04 g) | 30.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.10 g | 11.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated aq. NaHCO₃ | - | 25 mL | - |

| Brine | - | 25 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred solution of 3-bromo-4-fluoroaniline (1.90 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add triethylamine (4.20 mL, 30.0 mmol) followed by the dropwise addition of carbon disulfide (0.91 mL, 15.0 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the triethylammonium dithiocarbamate salt is typically observed.

-

Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in one portion.

-

Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution (25 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-bromo-4-fluorophenyl isothiocyanate as a solid.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 3-bromo-4-fluorophenyl isothiocyanate.

Caption: One-pot synthesis of 3-Bromo-4-fluorophenyl isothiocyanate.

Characterization of 3-Bromo-4-fluorophenyl isothiocyanate

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and isothiocyanate groups. The carbon of the isothiocyanate group (-N=C=S) typically appears in the range of δ 130-140 ppm.

Note: As of the writing of this guide, specific, publicly available, and verified ¹H and ¹³C NMR data for 3-bromo-4-fluorophenyl isothiocyanate is limited. The expected shifts are based on data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule. The most characteristic feature for an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This peak is typically observed in the range of 2000-2200 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. For 3-bromo-4-fluorophenyl isothiocyanate (C₇H₃BrFNS), the expected molecular weight is approximately 231.98 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Safety and Handling

Isothiocyanates are known to be lachrymatory and can be skin and respiratory irritants. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Carbon disulfide is highly flammable and toxic. All reagents should be handled with care, following standard laboratory safety procedures.

Conclusion

The synthesis of 3-Bromo-4-fluorophenyl isothiocyanate is readily achievable through a one-pot reaction from 3-bromo-4-fluoroaniline using carbon disulfide and a suitable desulfurizing agent such as tosyl chloride. This method provides a safer and more efficient alternative to traditional routes involving thiophosgene. Proper characterization using NMR, IR, and MS is essential to verify the structure and purity of the final product. This versatile intermediate holds significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Li, G., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions.

- Zhang, B., & Shi, L. (2019). One-Pot Synthesis of Isothiocyanates. Chinese Journal of Applied Chemistry, 36(8), 892-896.

- Chen, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70.

- Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 454-471.

- Ren, Y., et al. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances, 3(38), 16940-16943.

-

PubChem. (n.d.). 3-Bromophenyl isothiocyanate. Retrieved from [Link]

- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. The Journal of Organic Chemistry, 72(10), 3969-3971.

-

Organic Chemistry Portal. (n.d.). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. Retrieved from [Link]

- Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674.

-

CP Lab Safety. (n.d.). 3-Bromo-4-fluorophenyl isothiocyanate, 95% Purity. Retrieved from [Link]

- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820.

-

Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).

-

Preparation of 4-chlorophenyl isothiocyanate in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetic Resonance in Chemistry, 56(10), 963-971.

-

Oakwood Chemical. (n.d.). 4-Bromo-3-fluorophenyl isothiocyanate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved from [Link]

-

AccelaChem. (n.d.). 3-Bromo-4-cyanophenyl Isothiocyanate. Retrieved from [Link]

-

University of Oregon. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: A palladium-catalysed aerobic oxidative Sonogashira coupling of arylhydrazines and terminal alkynes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Khan, K. M., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 22(10), 1699.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. 3-BROMO-4-FLUOROPHENYL ISOTHIOCYANATE | 710351-24-9 [chemicalbook.com]

- 3. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chemicalpapers.com [chemicalpapers.com]

Spectroscopic Profile of 3-Bromo-4-fluorophenyl Isothiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-4-fluorophenyl isothiocyanate, a key reagent in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the characterization of this compound.

Introduction

3-Bromo-4-fluorophenyl isothiocyanate (C₇H₃BrFNS) is a substituted aromatic isothiocyanate with significant applications in the synthesis of various bioactive molecules and materials.[1] Its unique electronic and structural features, arising from the interplay of the bromo, fluoro, and isothiocyanate functional groups, make a thorough spectroscopic characterization essential for its effective utilization. This guide details the expected spectroscopic data based on the analysis of its constituent functional groups and data from structurally similar compounds.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₃BrFNS[1]

-

Molecular Weight: 232.07 g/mol [1]

-

Structure: The molecule consists of a benzene ring substituted with a bromine atom at position 3, a fluorine atom at position 4, and an isothiocyanate group (-N=C=S) at position 1.

Caption: Molecular structure of 3-Bromo-4-fluorophenyl isothiocyanate.

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The isothiocyanate group has a very strong and characteristic absorption band.

Experimental Protocol (General):

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2140 - 1990 | Strong | -N=C=S asymmetric stretching |

| 1600 - 1450 | Medium | C=C aromatic ring stretching |

| 1250 - 1000 | Strong | C-F stretching |

| 1100 - 1000 | Medium | Aromatic C-H in-plane bending |

| 800 - 600 | Strong | C-Br stretching |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation:

The most prominent feature in the FT-IR spectrum of 3-Bromo-4-fluorophenyl isothiocyanate is the intense and sharp absorption band for the asymmetric stretch of the isothiocyanate (-N=C=S) group, expected in the 2140-1990 cm⁻¹ region.[1] This band is highly diagnostic and its presence is a strong indicator of the isothiocyanate functionality. The spectrum will also display characteristic absorptions for the aromatic ring, including C=C stretching vibrations. The presence of carbon-halogen bonds will be confirmed by absorptions for C-F and C-Br stretching in the fingerprint region.

Caption: General workflow for acquiring an FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol (General):

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2.1. ¹H NMR Spectroscopy (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern due to the coupling of the three aromatic protons with each other and with the fluorine atom.

Expected Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) |

| ~ 7.5 - 7.8 | Multiplet (ddd) | 1H | H-2 |

| ~ 7.2 - 7.4 | Multiplet (ddd) | 1H | H-6 |

| ~ 7.0 - 7.2 | Multiplet (dd) | 1H | H-5 |

Interpretation:

The proton at C-2 (ortho to the isothiocyanate group and meta to the bromine) is expected to be the most downfield due to the electron-withdrawing nature of the isothiocyanate and the deshielding effect of the bromine. The proton at C-6 (ortho to the fluorine and meta to the isothiocyanate) will also be downfield. The proton at C-5 (ortho to both the bromine and fluorine) will likely be the most upfield of the aromatic protons. The coupling constants (J-values) will be crucial for definitive assignments, with characteristic values for ortho, meta, and para couplings, as well as couplings to the fluorine atom (JHF).

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Expected Data:

| Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~ 155 - 165 (d, ¹JCF) | C-4 |

| ~ 135 - 145 | C-1 (-NCS) |

| ~ 130 - 140 | C-3 (-Br) |

| ~ 130 - 135 | C-5 |

| ~ 125 - 130 | C-2 |

| ~ 115 - 120 (d, ²JCF) | C-6 |

| ~ 130 - 140 | -N=C =S |

Interpretation:

The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbon of the isothiocyanate group will also be in the downfield region. The carbon attached to the bromine (C-3) will be deshielded. The other aromatic carbons will appear in the expected aromatic region, with their chemical shifts influenced by the positions of the substituents. The carbon at C-6 will show a smaller two-bond coupling to the fluorine (²JCF).

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-fluorophenyl isothiocyanate for Drug Discovery Applications

Abstract

Understanding the solubility of a compound is a cornerstone of modern drug discovery and development.[1][2][3] Poor aqueous solubility is a major hurdle, often leading to low bioavailability, challenging formulation development, and unreliable data from in vitro assays.[2][4] This guide provides a comprehensive technical framework for characterizing the solubility profile of 3-Bromo-4-fluorophenyl isothiocyanate, a halogenated aromatic compound with potential applications as a covalent modifier or synthetic building block in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discuss the critical interpretation of this data. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility dataset for this and structurally similar compounds.

Molecular Profile and Predicted Solubility Characteristics

The solubility of a molecule is intrinsically linked to its physicochemical properties. For 3-Bromo-4-fluorophenyl isothiocyanate, a detailed analysis of its structure provides essential clues to its expected behavior in various solvent systems.

Chemical Structure:

Physicochemical Properties Summary:

| Property | Value | Implication for Solubility |

| Molecular Formula | C₇H₃BrFNS | - |

| Molecular Weight | 232.08 g/mol | Influences molar concentration calculations. |

| Key Functional Groups | Phenyl ring, Bromo, Fluoro, Isothiocyanate (-NCS) | The aromatic ring and halogens contribute to high lipophilicity. The isothiocyanate group is polar but does not engage in hydrogen bond donation. |

| Predicted logP (cLogP) | ~3.5 - 4.5 (Estimated) | A high cLogP value strongly suggests the compound is lipophilic ("fat-loving") and will exhibit poor solubility in aqueous media but good solubility in nonpolar organic solvents. |

| Hydrogen Bond Donors | 0 | The lack of H-bond donors severely limits interaction with protic solvents like water. |

| Hydrogen Bond Acceptors | 1 (N atom), 1 (S atom) | Limited capacity to accept hydrogen bonds from protic solvents. |

The molecular architecture is dominated by a nonpolar, hydrophobic phenyl ring substituted with two halogens. Both bromine and fluorine increase the molecule's lipophilicity. The isothiocyanate group, while polar, cannot overcome the hydrophobic nature of the rest of the molecule. This profile strongly predicts that 3-Bromo-4-fluorophenyl isothiocyanate will be poorly soluble in water and polar protic solvents, while demonstrating significantly higher solubility in nonpolar organic solvents and polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" governs solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

-

Aqueous (Polar Protic) Solvents: Water is a highly polar, protic solvent that forms extensive hydrogen bond networks. Due to its lack of hydrogen bond donors and large hydrophobic surface area, 3-Bromo-4-fluorophenyl isothiocyanate is expected to disrupt these networks, leading to very low aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar but do not donate hydrogen bonds. They can effectively solvate the polar isothiocyanate group through dipole-dipole interactions without being repelled by the hydrophobic phenyl ring, making them excellent solvents for this class of compounds.

-

Nonpolar Solvents (e.g., Dichloromethane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large, nonpolar surface of the bromofluorophenyl ring will interact favorably with these solvents, leading to good solubility.

The diagram below illustrates the predicted dominant interactions between 3-Bromo-4-fluorophenyl isothiocyanate and different solvent types.

Caption: Predicted interactions governing solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[5][6] It is the gold standard for solubility measurement and is critical for late-stage development and formulation.[7] The Shake-Flask method, as described in OECD Guideline 105, is the most reliable technique for this determination.[8][9][10][11]

Protocol: Shake-Flask Method (OECD 105)

This protocol is designed to establish a saturated solution at equilibrium, followed by quantification of the dissolved solute.

Causality Behind Choices:

-

Excess Solid: Ensures that the solution reaches true saturation.

-

Extended Equilibration (24-72h): Allows sufficient time for the dissolution process to reach a thermodynamic equilibrium, which can be slow for poorly soluble compounds.[5]

-

Temperature Control: Solubility is temperature-dependent; precise control ensures reproducibility.

-

Centrifugation/Filtration: Crucial for separating all undissolved solid material from the saturated supernatant to avoid artificially high measurements.

-

HPLC-UV Quantification: A robust and sensitive analytical method for accurately measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-4-fluorophenyl isothiocyanate (e.g., 2-5 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. For poorly soluble compounds, extending this to 48 or 72 hours is recommended to confirm equilibrium has been reached.[11]

-

Phase Separation: After incubation, allow the vials to stand at the same temperature for at least 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

-

Dilute the collected supernatant with the same organic solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and standards via a validated HPLC-UV method.

-

Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening of Kinetic Solubility

In early drug discovery, speed is paramount. Kinetic solubility assays are used to rapidly rank and triage large numbers of compounds.[7] These assays measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][12] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state.[13]

Protocol: Turbidimetric Kinetic Solubility Assay

This method uses light scattering (nephelometry) to detect the formation of precipitate as the compound is added to buffer.

Causality Behind Choices:

-

DMSO Stock: DMSO is a universal solvent for screening compounds, allowing for a standardized starting point.[14]

-

Serial Dilution: Creates a concentration gradient to pinpoint the point of precipitation.

-

Plate Reader: Enables high-throughput measurement in 96- or 384-well formats.

-

Turbidity Measurement: A direct and rapid physical measurement of insolubility.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-4-fluorophenyl isothiocyanate in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Incubation: Mix the plate briefly and incubate at room temperature for a set period (e.g., 1-2 hours).[12]

-

Measurement: Place the microplate in a nephelometer or plate reader capable of measuring turbidity (light scattering at a specific wavelength, e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to buffer-only controls, is reported as the kinetic solubility.

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Interpretation and Reporting

A comprehensive solubility report should include data from multiple methods and conditions to provide a full picture of the compound's behavior.

Data Summary Table:

| Assay Type | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 37 | [Experimental Value] | [Calculated Value] |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

Key Considerations:

-

Kinetic vs. Thermodynamic: It is expected that the kinetic solubility will be higher than the thermodynamic solubility.[13] A large difference can indicate a high propensity for the compound to form supersaturated solutions, which can be advantageous for oral absorption but may pose challenges for formulation stability.

-

pH-Dependence: As 3-Bromo-4-fluorophenyl isothiocyanate is a neutral molecule, its solubility is not expected to be significantly dependent on pH within the physiological range.

-

Impact on Assays: The determined aqueous solubility is the maximum concentration that should be used in biological assays to avoid compound precipitation, which can lead to false positive or negative results.[15]

Conclusion

The solubility profile of 3-Bromo-4-fluorophenyl isothiocyanate is predicted to be characterized by poor aqueous solubility and high solubility in organic solvents. This technical guide provides the theoretical basis for this prediction and outlines robust, validated experimental protocols for its confirmation. By employing both the gold-standard shake-flask method for thermodynamic solubility and high-throughput turbidimetric assays for kinetic solubility, researchers can generate a comprehensive and reliable dataset. This information is critical for guiding medicinal chemistry efforts, enabling rational formulation development, and ensuring the integrity of data throughout the drug discovery pipeline.

References

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]

-

U.S. EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

-

Bevan, C. D. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. Retrieved from [Link]

-

Zhou, L., et al. (2010). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Current Drug Discovery Technologies, 7(1), 39-47. Retrieved from [Link]

-

U.S. EPA. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2015). Chapter 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure-Property Relationships and Methods for Prediction (2nd ed.). Academic Press. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

Envigo. (2017). Report: Determination of Water Solubility. Regulations.gov. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. filab.fr [filab.fr]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. books.rsc.org [books.rsc.org]

Reactivity of the isothiocyanate group in 3-Bromo-4-fluorophenyl isothiocyanate

An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 3-Bromo-4-fluorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-4-fluorophenyl isothiocyanate is a versatile bifunctional reagent characterized by a reactive isothiocyanate moiety and a substituted aromatic ring. This guide provides a comprehensive analysis of the reactivity of the isothiocyanate group, influenced by the electronic and steric effects of the bromo and fluoro substituents. Key reaction classes, including nucleophilic additions and cycloadditions, are explored in detail. Mechanistic insights, supported by diagrams and validated experimental protocols, offer a framework for harnessing this compound's synthetic potential in drug discovery and development.

Introduction: The Unique Chemical Landscape of 3-Bromo-4-fluorophenyl isothiocyanate

3-Bromo-4-fluorophenyl isothiocyanate (3-Br-4-F-PITC) is an organic compound featuring a phenyl isothiocyanate core with bromine and fluorine atoms at the 3 and 4 positions of the phenyl ring, respectively.[1] Its molecular formula is C₇H₃BrFNS.[1] The strategic placement of these halogens significantly modulates the electronic environment of the isothiocyanate (-N=C=S) functional group, rendering it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a labeling agent for proteins.[1] The dual substitution of bromine and fluorine creates a unique reactivity profile compared to other phenyl isothiocyanate derivatives.[1]

Core Structural Features:

| Feature | Description |

| Core Structure | Benzene ring substituted with an isothiocyanate (-N=C=S) group.[1] |

| Substituents | Bromine at the 3-position and fluorine at the 4-position.[1] |

| Electronic Environment | The electron-withdrawing nature of both bromine and fluorine enhances the electrophilicity of the central carbon atom of the isothiocyanate group.[1] |

This guide will delve into the chemical behavior of the isothiocyanate group in 3-Br-4-F-PITC, focusing on the underlying principles that govern its reactivity and providing practical insights for its application in research and development.

Electronic and Steric Influences on Isothiocyanate Reactivity

The reactivity of the isothiocyanate group is fundamentally dictated by the electrophilic character of its central carbon atom. The cumulative electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring play a pivotal role in enhancing this electrophilicity.

-

Inductive and Resonance Effects: Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the isothiocyanate group, making the carbon atom more susceptible to nucleophilic attack. While halogens also possess lone pairs that can participate in resonance donation (+R), the inductive effect is generally dominant for halogens. The p-π conjugation between the p-orbitals of the bromine atom and the π-system of the aryl ring can influence the electronic properties of the molecule.[2]

-

Enhanced Electrophilicity: The electron-withdrawing nature of the substituents increases the partial positive charge on the isothiocyanate carbon, thereby activating it for reactions with a wide range of nucleophiles.[3] This is a key feature that distinguishes its reactivity from that of unsubstituted or electron-donating group-substituted phenyl isothiocyanates.

-

Steric Considerations: The bromine atom at the 3-position (ortho to the isothiocyanate-bearing carbon if numbered from that point) introduces a moderate steric hindrance. While not prohibitive for many reactions, this steric bulk can influence the regioselectivity of certain transformations and may necessitate slightly more forcing reaction conditions compared to less hindered analogues.

Key Reaction Classes of the Isothiocyanate Group

The enhanced electrophilicity of the isothiocyanate carbon in 3-Br-4-F-PITC makes it a prime target for nucleophilic attack. This reactivity is the cornerstone of its synthetic utility.

Nucleophilic Addition Reactions